
8-Bromotheophylline
Overview
Description
8-Bromotheophylline (CAS 10381-75-6) is a brominated xanthine derivative synthesized via bromination of theophylline at the C8 position . Structurally, it features a bromine atom at C8, a methyl group at N1 and N3, and ketone groups at C2 and C6 (Figure 1). This compound serves as a versatile intermediate in medicinal chemistry, enabling modifications at the N7 position and participation in cross-coupling reactions like Suzuki-Miyaura .
Pharmacologically, this compound acts as a non-selective phosphodiesterase (PDE) inhibitor, increasing intracellular cAMP and cGMP levels by blocking their hydrolysis . It is the active metabolite of pamabrom, a diuretic used to alleviate menstrual-related symptoms . Pharmacokinetic studies in humans reveal a maximum plasma concentration (Cmax) of 3,685.60 ng/mL and a lower limit of quantification (LLOQ) of 20 ng/mL, making it suitable for bioanalytical monitoring .
Preparation Methods
Bromotheophylline can be synthesized through various methods. One common synthetic route involves the bromination of theophylline. The reaction typically uses bromine or hydrogen bromide as the brominating agent. The process involves dissolving theophylline in a suitable solvent, such as acetic acid, and then adding the brominating agent under controlled conditions to yield bromotheophylline .
Industrial production methods often involve large-scale bromination reactions with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other purification techniques to obtain the desired quality .
Chemical Reactions Analysis
Bromotheophylline undergoes several types of chemical reactions, including:
Oxidation: Bromotheophylline can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert bromotheophylline into different reduced forms.
Substitution: The bromine atom in bromotheophylline can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
Diuretic Agent
8-Bromotheophylline is primarily recognized for its role as a diuretic in the formulation of pamabrom, which is commonly used to alleviate symptoms associated with premenstrual syndrome (PMS). Its mechanism involves increasing glomerular filtration rate and renal tubule permeability while inhibiting sodium reabsorption in the proximal tubule, leading to enhanced urinary output and reduced fluid retention .
Drug Formulations
The compound is utilized as an active ingredient in over-the-counter medications aimed at relieving bloating and discomfort during menstrual periods. It is often combined with analgesics like acetaminophen and naproxen sodium for synergistic effects .
Biochemical Research
Metabolic Pathway Studies
In biochemical research, this compound serves as a tool for studying the effects of brominated compounds on cellular processes. Its ability to inhibit a range of enzymes and receptors allows researchers to investigate metabolic pathways and identify potential therapeutic targets .
Neuroprotective Research
There is ongoing investigation into the neuroprotective effects of this compound, particularly concerning neurodegenerative diseases. Its structural similarity to other xanthines suggests it may influence neurotransmitter systems, warranting further exploration in this area .
Analytical Chemistry
Reference Standard in Chromatography
this compound is employed as a reference standard in analytical techniques such as high-performance liquid chromatography (HPLC). This application aids in the accurate identification and quantification of related compounds within complex biological matrices .
Bioanalytical Methods Development
Recent studies have developed bioanalytical methods for quantifying pamabrom (as this compound) using HPLC coupled with UV detection. This method has been validated for pharmacokinetic studies, demonstrating its reliability for routine applications in clinical research .
Plant Growth Regulation
Agricultural Applications
Research into the effects of this compound on plant growth suggests potential applications in agriculture. Its influence on plant metabolic processes could lead to advancements in crop yield and resilience against environmental stressors .
Case Study: Pharmacokinetic Evaluation of Pamabrom
A significant study evaluated the pharmacokinetics of pamabrom (as this compound) administered alongside acetaminophen and naproxen sodium. The study involved a cohort of Mexican female subjects, revealing insights into absorption rates and the compound's efficacy as a diuretic when combined with other medications .
Mechanism of Action
Bromotheophylline exerts its effects primarily through its action as a diuretic. It increases the permeability of the renal tubules, enhances glomerular filtration rate, and inhibits sodium reabsorption in the proximal tubules. This leads to an increase in urine production and the excretion of sodium and chloride ions .
Additionally, bromotheophylline acts as an adenosine receptor antagonist, particularly at the A1 receptor. This antagonistic action contributes to its diuretic effects and may also influence other physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations :
- Reactivity : The bromine atom in 8-bromotheophylline enhances its reactivity in cross-coupling reactions (e.g., with arylboronic acids) compared to 8-chlorotheophylline, which is less electrophilic .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Profiles of Xanthine Derivatives
Key Findings :
- Receptor Specificity : this compound derivatives exhibit enhanced receptor targeting. For example, the 3-furyl analog (Compound 29) shows 50-fold higher potency at TLX receptors than caffeine .
- Therapeutic Divergence : While theophylline is used for bronchodilation, this compound’s primary application is as a diuretic metabolite, highlighting how halogen substitution redirects biological activity .
Key Insights :
- Versatility: this compound’s C8 bromine enables diverse modifications, including arylations (Suzuki), alkylations, and cyclizations, which are less feasible with non-halogenated xanthines .
- Biological Optimization : Introducing bulkier substituents (e.g., biphenyl groups) via Suzuki coupling reduces potency, whereas meta-substituted aryl groups enhance activity .
Biological Activity
8-Bromotheophylline, a derivative of theophylline, exhibits significant biological activity, particularly as a diuretic and in various pharmacological applications. This article explores its biological mechanisms, pharmacokinetics, therapeutic uses, and research findings.
Chemical Structure and Properties
This compound (C7H7BrN4O2) is characterized by its bromine substitution at the 8-position of the theophylline molecule. This modification enhances its biological activity compared to the parent compound. The compound is known for its role in increasing urinary output and has been utilized in various therapeutic contexts.
The biological activity of this compound can be attributed to several mechanisms:
- Diuretic Activity : It increases glomerular filtration rate (GFR) and alters tubular reabsorption processes, leading to increased urine production. This effect is particularly beneficial in managing conditions associated with fluid retention such as premenstrual syndrome (PMS) and other forms of edema .
- Adenosine Receptor Interaction : this compound acts as an antagonist at adenosine receptors (specifically A1 and A2A), which are implicated in various physiological processes including inflammation and neuroprotection. This antagonism may contribute to its potential therapeutic effects beyond diuresis .
Pharmacokinetics
A recent pharmacokinetic study evaluated the absorption and metabolism of this compound when administered as part of pamabrom, a combination drug. The study involved:
- Dosage : A single oral dose of 25 mg pamabrom was administered along with paracetamol and naproxen sodium.
- Sample Analysis : Blood samples were analyzed using a validated reverse-phase HPLC method, demonstrating reliable quantification of this compound in plasma .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Cmax | 3685.60 ng/mL |
Tmax | [Data Not Provided] |
AUC0-∞ | [Data Not Provided] |
Half-life (t1/2) | [Data Not Provided] |
LLOQ | 20 ng/mL |
Therapeutic Applications
- Diuretic Use : Primarily used for alleviating symptoms associated with water retention, such as bloating and discomfort during menstruation .
- Combination Therapy : Often combined with analgesics like acetaminophen for enhanced therapeutic efficacy in treating menstrual pain .
- Potential Neuroprotective Effects : Due to its action on adenosine receptors, there is ongoing research into its potential benefits for neurodegenerative conditions such as Alzheimer's disease .
Case Studies
Several studies have highlighted the effectiveness of this compound in clinical settings:
- Study on Premenstrual Syndrome : A clinical trial involving women with PMS demonstrated significant reductions in bloating and discomfort when treated with pamabrom (which contains this compound) compared to placebo controls .
- Research on Fluid Retention : Another study indicated that patients experiencing fluid retention due to various medical conditions benefitted from treatment with bromotheophylline, showing improved urinary output and decreased symptoms .
Properties
IUPAC Name |
8-bromo-1,3-dimethyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTFQHRVFFOHTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044768 | |
Record name | 8-Bromotheophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes at 300 ºC | |
Record name | Bromotheophylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Soluble | |
Record name | Bromotheophylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Bromotheophylline is part of the group of the xanthines. As part of this group, it is thought that bromotheophylline increases the permeability of the renal tubule, increases glomerular filtration rate and inhibits the sodium reabsorption in the proximal tubule. It is thought but not confirmed that pamabrom as a mixture seems to have an additional mechanism of action in which the presence of 2-amino-2-methyl-1-propanol produces the suppression of the antidiuretic hormone in the posterior pituitary gland. | |
Record name | Bromotheophylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
10381-75-6 | |
Record name | 8-Bromo-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10381-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromotheophylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010381756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromotheophylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 8-Bromotheophylline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164940 | |
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Record name | 8-Bromotheophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROMOTHEOPHYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZG87K1MQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
295-316 ºC | |
Record name | Bromotheophylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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